Cas no 868967-81-1 (N-(furan-2-yl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(furan-2-yl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(furan-2-yl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- SMR000018924
- MLS000103832
- N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- CHEMBL1303396
- N-(furan-2-ylmethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- AKOS024612726
- AB00431418-05
- N-(furan-2-ylmethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- F1835-0185
- 868967-81-1
- HMS2255E09
-
- Inchi: 1S/C17H14N6O2S/c24-15(19-10-12-4-3-9-25-12)11-26-16-7-6-14-20-21-17(23(14)22-16)13-5-1-2-8-18-13/h1-9H,10-11H2,(H,19,24)
- InChI Key: QHUNOSOLULDOGD-UHFFFAOYSA-N
- SMILES: S(CC(NCC1=CC=CO1)=O)C1C=CC2=NN=C(C3C=CC=CN=3)N2N=1
Computed Properties
- Exact Mass: 366.08989488g/mol
- Monoisotopic Mass: 366.08989488g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 124Ų
N-(furan-2-yl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0185-20mg |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1835-0185-10mg |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0185-4mg |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1835-0185-2mg |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1835-0185-10μmol |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0185-1mg |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1835-0185-5mg |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0185-15mg |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1835-0185-30mg |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1835-0185-3mg |
N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-81-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(furan-2-yl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on N-(furan-2-yl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
Professional Introduction to N-(furan-2-ylmethyl)-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS No: 868967-81-1)
N-(furan-2-ylmethyl)-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 868967-81-1, represents a novel molecular scaffold with potential applications in the development of therapeutic agents. Its unique structural features, characterized by a combination of furan, pyridine, triazolo-pyridazine, and sulfanyl functional groups, make it a subject of interest for researchers exploring new pharmacophores.
The molecular structure of N-(furan-2-ylmethyl)-2-{3-(pyridin-2-yl)}-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide incorporates several key pharmacologically relevant moieties. The furan ring contributes to the compound's lipophilicity and potential ability to interact with biological targets in a specific manner. The pyridine ring is well-known for its role in drug-receptor interactions, often serving as a crucial pharmacophoric element. The triazolo-pyridazine core is particularly noteworthy, as it has been identified in several bioactive molecules with diverse therapeutic effects. Additionally, the sulfanyl group introduces a polar character to the molecule, which can influence its solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of N-(furan-2-ylmethyl)-2-{3-(pyridin-2-yl)}-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide with greater accuracy. Studies have suggested that this compound may exhibit inhibitory properties against certain enzymes and receptors involved in inflammatory pathways. The presence of the triazolo-pyridazine moiety is particularly intriguing, as it has been shown to modulate the activity of enzymes such as kinases and phosphodiesterases. These findings are consistent with the growing body of evidence indicating that heterocyclic compounds derived from triazoles and pyridazines possess significant therapeutic potential.
In vitro studies have begun to elucidate the mechanistic aspects of N-(furan-2-ylmethyl)-2-{3-(pyridin-2-yl)}-1,2,4-triazolo[4,3-b]pyridazin-6-y lsulfanyl}acetamide's interaction with biological targets. Initial results suggest that the compound may interfere with signal transduction pathways by binding to specific proteins or enzymes. The sulfanyl group appears to play a critical role in this interaction, potentially through hydrogen bonding or electrostatic interactions. Furthermore, the furan ring may contribute to the compound's ability to cross biological membranes, thereby enhancing its bioavailability.
The synthesis of N-(furan-2-ylmethyl)-2-{3-(pyridin - 2 - yl)}-1 , 2 , 4 - tri azo lo [ 4 , 3 - b ] py rid azin - 6 - ylsulfanyl}acetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions. Researchers have employed various coupling reactions and cyclization techniques to construct the complex heterocyclic framework. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in forming the carbon-carbon bonds essential for the compound's structure.
The pharmaceutical industry is increasingly interested in developing drugs based on novel molecular scaffolds like N-(furan - 2 - yl strong >)methyl)- 2 - { 3 - ( < strong > py ridin - 2 - yl strong >) } - 1 , 2 , 4 - tri azo lo [ 4 , 3 - b ] py rid azin - 6 - ylsulfanyl}acetamide due to their potential for improved efficacy and reduced side effects compared to existing therapies. The compound's unique structural features offer opportunities for designing drugs with enhanced target specificity and selectivity. Additionally , its mechanism of action may provide insights into new therapeutic strategies for various diseases.
Ongoing research is focused on optimizing the synthesis and purification methods for N-(furan - 2 - yl strong >)methyl)- 2 - { 3 - ( < strong > py ridin e strong >) } - 1 , 2 , 4 - tri azo lo [ 4 , 3 b ] py rid azin e s ulf anyl}acetamide to facilitate further biological evaluation. Researchers are also exploring derivatives of this compound that may exhibit improved pharmacological properties. By modifying specific functional groups or introducing additional moieties , it may be possible to develop a series of bioactive molecules with tailored therapeutic profiles.
The development of N-(furan - 23 yl strong >)methyl)-22{33(pyridine)}14triazolopyridazinee sulfanylamide (CAS No:86896781) represents an important step forward in medicinal chemistry research . Its unique structural features make it a promising candidate for further investigation into new therapeutic agents . As our understanding o f molecular interactions continues to grow , compounds like this one will play an increasingly critical role i n drug discovery and development . Future studies will likely reveal additional insights into its pharmacological properties and potential applications i n human health care . p >
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